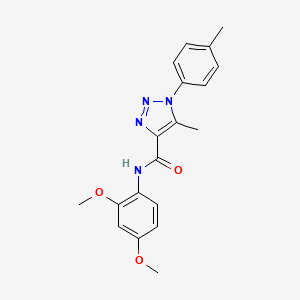

![molecular formula C24H21N5O2S B2781342 N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-65-5](/img/structure/B2781342.png)

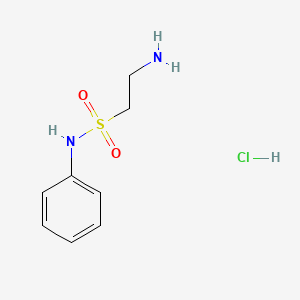

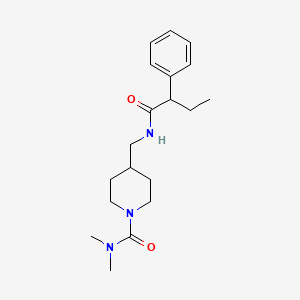

N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic compound . It is part of a class of compounds known as triazolopyrimidines . Triazolopyrimidines are known for their wide range of biological activities, including antimicrobial, antitubercular, and anti-HIV activities .

Synthesis Analysis

The synthesis of such compounds often involves the nucleophilic substitution reaction of a triazoloquinazoline with different aryl amines . The starting material, a triazoloquinazoline, can be synthesized from anthranilic acid . The reaction conditions can be optimized to increase yield .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the types of bonds present in the molecule, while NMR spectroscopy can provide information about the types of atoms present and their connectivity .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and may involve several steps. For example, one possible reaction pathway involves the opening of the triazole cycle by cleavage of the N4-C5 bond, rotation of the triazole cycle, and closure of the cycle by forming a new N4-C5 bond .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry, while its molecular weight can be determined using mass spectrometry .科学的研究の応用

Synthesis and Biological Activity

A series of triazolopyrimidines, including compounds structurally related to N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, have been synthesized using protocols like the Biginelli reaction. These compounds were characterized by various spectroscopic techniques (IR, NMR, mass spectroscopy) and evaluated for antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020). Such studies highlight the compound's relevance in developing new therapeutic agents with potential antimicrobial properties.

Structural Characterization and Reaction Mechanisms

Research has also delved into the reaction mechanisms and structural characterization of related triazolopyrimidines. For instance, the reduction of thiazolopyrimidines to triazolopyrimidines was investigated, providing insights into the structural transformations and the conditions required for such chemical reactions. This research contributes to a deeper understanding of the chemical behavior and potential applications of these compounds in synthesizing novel molecules (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Antitumor and Antimicrobial Activities

Another strand of research has explored the antitumor and antimicrobial potential of derivatives of triazolopyrimidines. Novel compounds were synthesized and tested for their biological activities, revealing some derivatives with significant COX-2 inhibitory, analgesic, and anti-inflammatory properties. These findings suggest the potential therapeutic value of these compounds in treating various diseases and conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Supramolecular Chemistry Applications

The compound and its derivatives have also been investigated in the context of supramolecular chemistry, where their ability to form complex structures with potential applications in materials science and nanotechnology is of interest. For example, novel pyrimidine derivatives were synthesized and examined as ligands in co-crystallization processes, leading to the formation of complex supramolecular assemblies. These studies open new avenues for the use of such compounds in developing advanced materials and nanoscale devices (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

作用機序

将来の方向性

特性

IUPAC Name |

N-(2-methoxyphenyl)-5-methyl-7-phenyl-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O2S/c1-15-20(23(30)26-17-11-6-7-12-18(17)31-2)21(16-9-4-3-5-10-16)29-24(25-15)27-22(28-29)19-13-8-14-32-19/h3-14,21H,1-2H3,(H,26,30)(H,25,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSZNLWXEBRDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

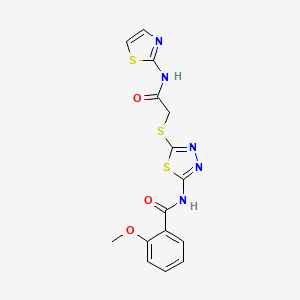

![(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2781261.png)

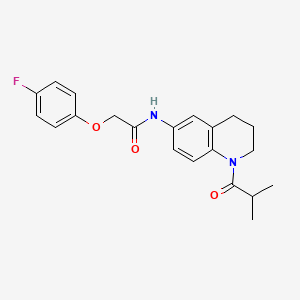

![(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2781267.png)